molecular formula C4H6Cl3NO B1587947 Ethyl 2,2,2-trichloroacetimidate CAS No. 23213-96-9

Ethyl 2,2,2-trichloroacetimidate

Cat. No.: B1587947
CAS No.: 23213-96-9
M. Wt: 190.45 g/mol
InChI Key: JOSSZRPXOBWRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2,2-trichloroacetimidate is an organic compound with the molecular formula CCl3C(=NH)OC2H5. It is commonly used in chemical synthesis, particularly in the formation of esters. The compound is characterized by its high reactivity due to the presence of the trichloroacetimidate group, making it a valuable reagent in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of trichloroacetonitrile with ethanol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired imidate in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Esterification Reactions

Ethyl 2,2,2-trichloroacetimidate is primarily known for its role in esterification reactions with carboxylic acids. The reaction typically occurs under mild conditions without the need for additional catalysts. The mechanism involves the formation of a β-silyl carbocation intermediate, which is stabilized by hyperconjugation from nearby silicon-carbon bonds.

Table 1: Esterification Yields with this compound

EntryCarboxylic AcidYield (%)
13-Nitrobenzoic Acid81
2Benzoic Acid90
3Acetic Acid76
4Propanoic Acid65

This table summarizes yields obtained from esterification reactions using this compound with various carboxylic acids .

Amidation Reactions

In addition to esterifications, this compound can also participate in amidation reactions with amines. The reaction conditions are generally mild and do not require external catalysts. The amidation process leads to the formation of stable amides.

Alkylation Reactions

Research has indicated that this compound can effectively alkylate sulfonamides under reflux conditions in toluene without the need for additional catalysts. This reaction demonstrates the compound's utility in synthetic organic chemistry .

Mechanistic Insights

The mechanism of action for this compound primarily involves nucleophilic substitution reactions. Upon interaction with a nucleophile (such as a carboxylic acid or an amine), the imidate undergoes protonation and subsequent dissociation to form a reactive carbocation intermediate.

Formation of Carbocation Intermediate

The proposed mechanism involves:

  • Proton transfer from the acid to the imidate.

    RCOOH R NH CCl3 Protonated Imidate\text{RCOOH R NH CCl}_3\text{ }\rightarrow \text{Protonated Imidate}
  • Dissociation of trichloroacetamide leading to the formation of a β-silyl carbocation.

    Protonated Imidate Silyl Carbocation+Trichloroacetamide\text{Protonated Imidate}\rightarrow \text{ Silyl Carbocation}+\text{Trichloroacetamide}

This pathway highlights the stability and reactivity of the β-silyl carbocation as a crucial intermediate in these transformations .

Scientific Research Applications

Organic Chemistry

ETCA is primarily used as a reagent for:

  • Esterification: It facilitates the formation of esters from carboxylic acids without requiring an external catalyst. The reaction proceeds via a β-silyl carbocation intermediate, which is stabilized by hyperconjugation .
  • Amidation: ETCA can react with amines to produce amides, showcasing its utility in synthesizing various organic compounds .

Table 1: Reaction Types and Conditions

Reaction TypeReactantsConditionsProducts
EsterificationCarboxylic acid + ETCAMild heatingEsters
AmidationAmine + ETCAMild conditionsAmides
ThioesterificationThiol + ETCACatalyst requiredThioesters

Biological Applications

In biological research, ETCA serves as a tool for modifying biomolecules:

  • Conjugation: It is utilized to form ester-linked conjugates with biomolecules, aiding in drug development and biochemical studies .
  • Cellular Effects: ETCA has been shown to influence cellular processes such as signaling pathways and gene expression by modifying cellular components .

Medicinal Chemistry

ETCA is investigated for its potential in drug synthesis:

  • Pharmaceutical Modifications: The compound's ability to form stable intermediates allows it to modify pharmaceutical compounds effectively, enhancing their therapeutic properties .

Case Study 1: Esterification Reactions

In a study conducted by Lin et al., ETCA was used to synthesize 2-trimethylsilylethyl esters from various carboxylic acids. The reaction proceeded efficiently without the need for an external promoter or catalyst, achieving yields up to 81% under optimized conditions .

Case Study 2: Biological Modifications

Research published in Nature explored the use of ETCA for modifying proteins through esterification. The study demonstrated that ETCA could successfully conjugate to amino acids within proteins, providing insights into its potential for targeted drug delivery systems .

Mechanism of Action

The mechanism of action of ethyl 2,2,2-trichloroacetimidate involves the formation of a highly reactive intermediate, which facilitates nucleophilic substitution reactions. The trichloroacetimidate group acts as an excellent leaving group, allowing the nucleophile to attack the carbon center and form the desired product. This mechanism is particularly useful in esterification and amidation reactions .

Comparison with Similar Compounds

  • Methyl 2,2,2-trichloroacetimidate
  • Benzyl 2,2,2-trichloroacetimidate
  • tert-Butyl 2,2,2-trichloroacetimidate

Comparison: this compound is unique due to its ethyl group, which provides different reactivity and solubility properties compared to its methyl, benzyl, and tert-butyl counterparts. The choice of imidate often depends on the specific requirements of the reaction, such as the desired product’s stability and the reaction conditions .

Biological Activity

Ethyl 2,2,2-trichloroacetimidate is a chemical compound that has garnered attention for its unique biological activities and applications in synthetic chemistry. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

This compound is synthesized from trichloroacetonitrile and ethanol. The compound is characterized by its imidate functional group, which plays a crucial role in its reactivity and biological interactions. The synthesis can be performed under mild conditions without the need for exogenous catalysts, making it an attractive reagent for various organic transformations .

The biological activity of this compound primarily stems from its ability to act as an electrophile in nucleophilic substitution reactions. This property allows it to participate in various biochemical pathways, particularly in the modification of nucleophilic sites on biomolecules such as proteins and nucleic acids.

Case Studies and Research Findings

  • Alkylation Reactions : Research indicates that this compound can effectively alkylate sulfonamides without the need for additional catalysts. This reaction occurs under reflux conditions in toluene, demonstrating the compound's utility in synthetic organic chemistry .
  • Esterification Reactions : The compound has been shown to facilitate esterification reactions efficiently. For instance, studies demonstrated that it could convert carboxylic acids into esters with high yields under mild conditions. This property is particularly useful for synthesizing esters that are stable yet can be hydrolyzed under mild conditions .
  • Antitumor Activity : Preliminary studies suggest that derivatives of trichloroacetimidates may exhibit antitumor properties. For example, certain trichloroacetimidates were found to inhibit cell growth in cancer cell lines by inducing apoptosis through mechanisms involving the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) .

Table 1: Esterification Yields with this compound

EntryCarboxylic AcidYield (%)
13-Nitrobenzoic Acid81
2Benzoic Acid90
3Acetic Acid76
4Propanoic Acid65

This table summarizes the yields obtained from esterification reactions using this compound with various carboxylic acids.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of ethyl 2,2,2-trichloroacetimidate in organic chemistry?

this compound and its analogs (e.g., benzyl, 4-methoxybenzyl derivatives) are widely used as protecting groups for alcohols and as glycosyl donors in carbohydrate chemistry. The reagent reacts with hydroxyl groups under acidic conditions (e.g., triflic acid or TMSOTf) to form stable imidate intermediates, enabling selective protection/deprotection strategies. For example, in the synthesis of apratoxin S4 derivatives, 4-methoxybenzyl-2,2,2-trichloroacetimidate was employed to protect secondary alcohols, followed by purification via column chromatography (20–50% ethyl acetate/hexane) .

Q. What are the standard reaction conditions for activating this compound in glycosylation?

Activation typically requires a catalytic or stoichiometric acid (e.g., TfOH, camphor sulfonic acid) in aprotic solvents like THF or dichloromethane. For instance, in the synthesis of ascarosides, 4-methoxybenzyl trichloroacetimidate was activated with TMSOTf at 0°C, yielding protected intermediates with 62% efficiency . Moisture-sensitive conditions and inert atmospheres (argon/nitrogen) are critical to prevent hydrolysis .

Q. How is this compound purified post-synthesis?

Purification often involves liquid-liquid extraction (e.g., ethyl acetate/NaHCO₃) followed by column chromatography. Hexane precipitation is used to remove excess reagent, as seen in the synthesis of diarylethanes, where silica gel chromatography (10% ethyl acetate/hexane with 1% triethylamine) achieved >85% purity .

Advanced Research Questions

Q. What strategies optimize yields in sterically hindered environments using trichloroacetimidates?

Steric hindrance can reduce reactivity, but using stronger acids (e.g., TfOH) and elevated temperatures (40–70°C) improves outcomes. For example, in the synthesis of 1,1′-diarylethanes, TfOH at 70°C enabled efficient displacement of trichloroacetimidates with bulky aryl groups, yielding 66–96% products . Pre-activation of the imidate with molecular sieves also enhances efficiency in glycosylation .

Q. How can competing side reactions (e.g., hydrolysis or over-alkylation) be mitigated?

Key measures include:

  • Moisture control : Use anhydrous solvents and molecular sieves to minimize hydrolysis .
  • Acid stoichiometry : Sub-stoichiometric TfOH (0.1–1 mol%) reduces undesired acid-catalyzed side reactions .
  • Temperature modulation : Lower temperatures (0°C) favor selective imidate formation, while higher temperatures (room temp) drive displacement reactions .

Q. What analytical methods validate the structural integrity of trichloroacetimidate intermediates?

  • NMR spectroscopy : Distinct ¹H NMR signals for the imidate proton (δ 8.2–8.3 ppm) and ¹³C resonances (C=NH at ~163 ppm) confirm successful synthesis .
  • Chromatography : TLC (Rf 0.5–0.6 in 10% ethyl acetate/hexane) and HPLC-MS monitor reaction progress and purity .

Q. How does the electronic nature of substituents influence trichloroacetimidate reactivity?

Electron-donating groups (e.g., 4-methoxybenzyl) enhance the leaving-group ability of the imidate, facilitating nucleophilic displacement. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) reduce reactivity, requiring stronger acids or prolonged reaction times. This was observed in copper-catalyzed N-tert-butylation, where electron-rich anilines reacted efficiently, while electron-poor substrates required optimization .

Q. What are the challenges in scaling up trichloroacetimidate-mediated reactions?

Scalability issues include:

  • Purification bottlenecks : Column chromatography becomes impractical; alternatives like crystallization (e.g., hexane precipitation) or distillation (110–114°C at 0.5 mmHg) are prioritized .
  • Exothermic reactions : Controlled addition of reagents and cooling (0°C) prevent thermal runaway in large batches .

Q. Methodological Insights from Contradictory Data

  • Yield variability in glycosylation : reports 53% yield for a benzoylated ascaroside, while achieved 56–100% yields in similar steps. This discrepancy highlights the sensitivity of glycosylation to steric and electronic factors, necessitating substrate-specific optimization .
  • Acid selection : TfOH outperforms weaker acids (e.g., CSA) in sterically demanding systems but may degrade acid-sensitive substrates. Comparative studies using CDCl₃ NMR can identify optimal conditions .

Properties

IUPAC Name

ethyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSSZRPXOBWRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408547
Record name Ethyl 2,2,2-trichloroacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23213-96-9
Record name Ethyl 2,2,2-trichloroacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2,2-trichloroacetimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 47262065
CID 47262065
Ethyl 2,2,2-trichloroacetimidate
CID 47262065
CID 47262065
Ethyl 2,2,2-trichloroacetimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.